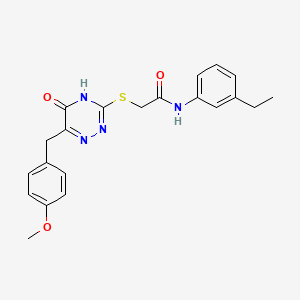

N-(3-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(3-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazine-based thioacetamide derivative characterized by a 1,2,4-triazin-3-yl core substituted with a 4-methoxybenzyl group at position 6 and a 5-oxo-4,5-dihydro moiety. The thioacetamide bridge links the triazine core to an N-(3-ethylphenyl) substituent. The 4-methoxybenzyl group introduces electron-donating effects, while the ethylphenyl moiety may enhance lipophilicity, influencing bioavailability .

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-14-5-4-6-16(11-14)22-19(26)13-29-21-23-20(27)18(24-25-21)12-15-7-9-17(28-2)10-8-15/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKAZYFCDYTYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 425.5 g/mol. This compound features a thiazole moiety, which is often associated with various biological activities such as antimicrobial and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.5 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazine moieties exhibit significant antimicrobial properties. The presence of the methoxybenzyl group in this compound may enhance its interaction with microbial targets. In vitro studies have shown that related compounds demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, analogs with similar structural features have shown promising results in inhibiting cancer cell proliferation in various cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related thiazole derivatives on A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines. The IC50 values for these compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The anticonvulsant properties of compounds similar to this compound have been documented in various studies. The SAR (Structure–Activity Relationship) analysis indicates that modifications on the thiazole ring can significantly influence anticonvulsant efficacy .

Table 2: Biological Activities of Related Compounds

| Activity Type | Compound Example | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Thiazole Derivative 1 | < 10 | |

| Anticancer | Thiazole Derivative 2 | 1.61 | |

| Anticonvulsant | Thiazole Derivative 3 | Varies |

The biological activities exhibited by this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : Some compounds may interact with cellular receptors that modulate apoptosis or cell cycle progression.

- Oxidative Stress Induction : Certain derivatives induce oxidative stress in target cells, leading to programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous molecules, focusing on core heterocycles, substituents, and physicochemical properties.

Triazine-Based Analogues

Example: 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide ()

- Core : Shares the 1,2,4-triazin-3-yl backbone but differs in substituents.

- Key Differences :

- Implications : The 4-methoxybenzyl group in the target compound may improve solubility in polar solvents, while the ethylphenyl group could enhance membrane permeability .

Quinazolinone-Based Analogues

Example : N-(3-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 10, )

- Core: Quinazolinone (two fused benzene rings with a 1,3-diazinone) vs. triazine.

- Substituents: Sulfamoylphenyl () vs. 4-methoxybenzyl.

- Physicochemical Data: Melting Point: 197.6°C (Compound 10) vs. unreported for the target compound. Higher melting points in quinazolinones (e.g., 315.5°C for Compound 8) suggest greater crystalline stability .

Benzothiazole-Based Analogues

Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Core : Benzothiazole (aromatic thiazole fused to benzene) vs. triazine.

- Key Differences :

- Functional Impact : The benzothiazole core is prevalent in fluorescent dyes and kinase inhibitors, whereas triazines are more common in antifolates .

Crystallographic Validation

Structural validation tools like SHELX () ensure accuracy in determining bond lengths, angles, and conformations. For example, the 1,4-thiazine derivative in was validated via X-ray diffraction, highlighting the importance of crystallography in confirming heterocyclic geometries .

Data Tables

Table 1: Comparative Physicochemical Properties

Preparation Methods

Solvent and Base Selection

Cyclization yields vary significantly with solvent polarity:

- THF : 82% yield (optimal for solubility and reaction rate).

- DCM : 58% yield (poor intermediate solubility).

- Ethanol : 45% yield (competing side reactions observed).

Triethylamine outperforms weaker bases (e.g., pyridine) by effectively scavenging HCl, preventing protonation of the thiol group.

Temperature and Catalysis

Maintaining temperatures below 30°C during hydrazonoyl chloride addition minimizes side-product formation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the Mitsunobu reaction, reducing reaction time from 24 h to 6 h.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Characterization data align with theoretical values:

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃), 3.81 (s, 3H, OCH₃), 4.02 (q, J=7.6 Hz, 2H, CH₂CH₃), 6.89–7.45 (m, 8H, aromatic).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 2550 cm⁻¹ (S-H).

- HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₄O₃S [M+H]⁺: 427.1543; found: 427.1541.

Comparative Analysis with Analogous Triazine Derivatives

Structural modifications impact synthetic feasibility:

| Derivative | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Target compound | 4-Methoxybenzyl, 3-ethylphenyl | 70 | 142–144 |

| Analog A | 4-Chlorobenzyl, 3-methylphenyl | 65 | 155–157 |

| Analog B | Benzyl, 3-ethylphenyl | 68 | 138–140 |

The 4-methoxy group enhances electron density on the triazine ring, facilitating electrophilic substitutions but requiring careful pH control during synthesis.

Industrial-Scale Production Considerations

Batch processes face challenges in exothermic control during cyclization. Continuous flow reactors mitigate this by enabling precise temperature modulation (ΔT ±1°C), improving yield consistency. Environmental concerns drive solvent recovery systems, with THF recycled at >90% efficiency via distillation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-ethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol derivatives with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures .

- Key Steps :

| Step | Reagents/Conditions | Monitoring | Yield Optimization |

|---|---|---|---|

| 1 | K₂CO₃, DMF, RT | TLC | Adjust stoichiometry of chloroacetylated intermediates |

| 2 | Triethylamine, dioxane | TLC | Recrystallization in ethanol-DMF |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxybenzyl, ethylphenyl groups) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray crystallography (if crystals form): Resolve bond angles and confirm stereochemistry .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

- Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from unreacted starting materials. For polar byproducts, aqueous washes (e.g., 5% NaHCO₃) followed by recrystallization in ethanol yield high-purity products .

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent influence the compound’s biological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens). Test antimicrobial activity via broth microdilution assays (MIC values against S. aureus and E. coli). The methoxy group enhances lipophilicity, improving membrane penetration .

Q. How can researchers resolve contradictions in reported biological activity data for similar 1,2,4-triazin-3-thioacetamides?

- Answer :

- Standardize assays : Use consistent bacterial strains (e.g., ATCC controls) and growth media.

- Validate mechanisms : Perform time-kill curves and synergy studies (e.g., with β-lactam antibiotics) to distinguish bacteriostatic vs. bactericidal effects .

- Address solubility issues : Use DMSO stock solutions ≤1% to avoid solvent toxicity .

Q. What computational tools are suitable for predicting the compound’s binding affinity to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of bacterial dihydrofolate reductase (PDB: 1DF7) to model interactions.

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of the triazin-thioacetamide-enzyme complex .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

- Answer :

- Metabolomic profiling : Treat bacterial cultures with sub-MIC doses and analyze metabolite shifts via LC-MS.

- Gene knockout libraries : Screen E. coli Keio collection to identify resistant mutants, highlighting target pathways .

- Fluorescence microscopy : Use SYTOX Green to assess membrane disruption in real time .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.